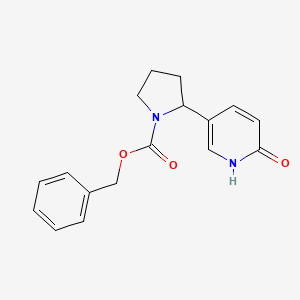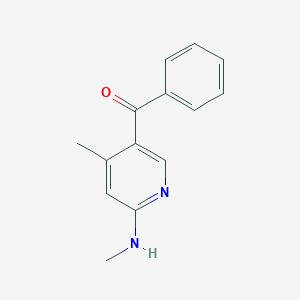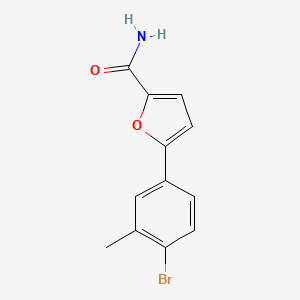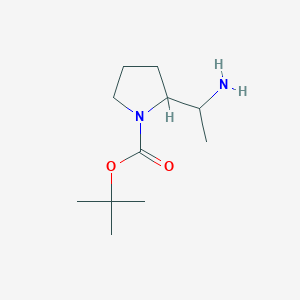
5-Methyl-6-(piperidin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-(piperidin-1-yl)nicotinonitrile is a compound that belongs to the class of nicotinonitrile derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the piperidine ring in its structure adds to its significance, as piperidine derivatives are widely used in the pharmaceutical industry due to their biological activities .
Preparation Methods
The synthesis of 5-Methyl-6-(piperidin-1-yl)nicotinonitrile can be achieved through a multi-component reaction involving chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
5-Methyl-6-(piperidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Methyl-6-(piperidin-1-yl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
5-Methyl-6-(piperidin-1-yl)nicotinonitrile can be compared with other nicotinonitrile derivatives and piperidine-containing compounds. Similar compounds include:
4-(Thiophen-2-yl)nicotinonitriles: These compounds have different substituents on the nicotinonitrile core, leading to variations in their chemical and biological properties.
Spiropiperidines: These compounds contain a spirocyclic piperidine ring, which imparts unique structural and functional characteristics.
Condensed piperidines:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
5-methyl-6-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H15N3/c1-10-7-11(8-13)9-14-12(10)15-5-3-2-4-6-15/h7,9H,2-6H2,1H3 |
InChI Key |
GCKVQSIQHAEFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)











